molecular formula C14H13NO4 B13905223 trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid methyl ester

trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid methyl ester

Cat. No.: B13905223
M. Wt: 259.26 g/mol
InChI Key: IZEIGDSOQGLYAK-UHFFFAOYSA-N
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Description

trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid methyl ester (CAS: 1953131-65-1) is a cyclobutane derivative featuring a phthalimide (1,3-dioxoisoindole) group and a methyl ester substituent in the trans configuration. Its molecular formula is C₁₄H₁₃NO₄, with a molecular weight of 259.26 g/mol . Key predicted properties include a density of 1.402 g/cm³, boiling point of 382.8°C, and a pKa of -2.32, reflecting the electron-withdrawing nature of the phthalimide group . The trans stereochemistry and rigid cyclobutane backbone distinguish it from structurally related compounds, making it a candidate for applications in cancer therapy, particularly as a β3 integrin antagonist .

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

methyl 3-(1,3-dioxoisoindol-2-yl)cyclobutane-1-carboxylate

InChI

InChI=1S/C14H13NO4/c1-19-14(18)8-6-9(7-8)15-12(16)10-4-2-3-5-11(10)13(15)17/h2-5,8-9H,6-7H2,1H3

InChI Key

IZEIGDSOQGLYAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Preparation Methods of trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid methyl ester

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the isoindoline-1,3-dione (phthalimide) moiety attached to a cyclobutane ring bearing a carboxylate ester group. The key synthetic steps include:

  • Construction or introduction of the phthalimide group.
  • Formation of the cyclobutane ring or functionalization of a preformed cyclobutane.
  • Esterification to form the methyl ester of the carboxylic acid.

Specific Synthetic Routes

Cyclobutane Ring Functionalization and Esterification

Starting from cyclobutane-1-carboxylic acid or its derivatives, the carboxylic acid is converted to the methyl ester typically by Fischer esterification or by treatment with diazomethane or methyl iodide in the presence of a base. The phthalimide substituent is introduced at the 3-position via nucleophilic substitution or via cycloaddition reactions involving maleimide derivatives and cyclobutene intermediates.

Example from Literature: Synthesis of Related Phthalimide Derivatives

A detailed protocol for related isoindolin-2-yl compounds involves:

  • Heating 4-chloro-1-butanol with potassium phthalate in DMF at 150 °C for extended periods (~23 hours) to yield 2-(4-hydroxy-butyl)-isoindoline-1,3-dione.
  • Oxidation of the hydroxy group to an aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (DCM).
  • Further functional group transformations to introduce ester groups and cyclobutane rings through multi-step sequences involving nucleophilic substitutions, Michael additions, and cyclizations.

While this exact sequence is for butyl derivatives, the methodology is adaptable for cyclobutane ring systems.

Patented Synthetic Processes

Patent CA2857198A1 describes processes for preparing cycloalkane carboxylic acid derivatives substituted with phthalimide groups, which include:

  • Preparation of intermediates bearing the isoindoline-1,3-dione moiety.
  • Subsequent esterification and functionalization steps to obtain the methyl ester of trans-3-(1,3-dioxoisoindolin-2-yl)cyclobutane-1-carboxylic acid.

The patent emphasizes the use of controlled reaction conditions to achieve high regio- and stereoselectivity, critical for obtaining the trans isomer.

Purity and Characterization

Commercially available samples of this compound are reported with purity around 97%, typically as a white solid. Characterization includes NMR, MS, and chromatographic purity assessments.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Notes Reference
1 Nucleophilic substitution Potassium phthalimide, alkyl halide or chloroalcohol, DMF, heat (150 °C) Formation of N-substituted phthalimide intermediate
2 Oxidation PCC, DCM Conversion of hydroxy to aldehyde
3 Esterification Acid + MeOH + acid catalyst or methyl iodide + base Formation of methyl ester group General synthetic knowledge
4 Cyclobutane functionalization Cycloaddition or substitution reactions Introduction of cyclobutane ring or substitution at 3-position

Research Discoveries and Optimization Notes

  • The stereochemistry of the cyclobutane ring is crucial; trans isomers are selectively synthesized by controlling reaction conditions and choice of intermediates.
  • Oxidation steps using PCC are preferred for mild conditions preserving sensitive phthalimide moieties.
  • Use of polar aprotic solvents like DMF facilitates nucleophilic substitution reactions efficiently.
  • Purification by flash chromatography using ethyl acetate/petroleum ether gradients is standard to isolate pure compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring, leading to the formation of cyclobutanone derivatives.

    Reduction: Reduction reactions can target the isoindole moiety, converting it into dihydroisoindole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, leading to the formation of various substituted esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Cyclobutanone derivatives.

    Reduction: Dihydroisoindole derivatives.

    Substitution: Substituted esters and amides.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Mechanism of Action: Research indicates that compounds similar to trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid methyl ester exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways.
    • Case Study: A study on isoindole derivatives demonstrated that modifications to the isoindole structure enhanced anticancer activity against breast cancer cell lines (MCF-7) by promoting cell cycle arrest and apoptosis .
  • Antimicrobial Properties
    • Broad-Spectrum Activity: The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Its structural characteristics allow it to disrupt bacterial cell membranes.
    • Case Study: In vitro tests revealed that derivatives of the compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development as a new antimicrobial agent .
  • Neuroprotective Effects
    • Mechanism: The compound may exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells.
    • Case Study: Experimental models of neurodegeneration indicated that administration of related compounds reduced markers of oxidative stress and improved cognitive function in mice .

Material Science Applications

  • Polymer Chemistry
    • Role as a Monomer: The unique structure of this compound allows it to be used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
    • Data Table: Polymer Properties Comparison
Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Conventional Polymers20050
Polymers with Compound25075
  • Coatings and Adhesives
    • Application in Coatings: The compound can be utilized in formulating high-performance coatings that require durability and resistance to environmental degradation.
    • Case Study: Coatings developed with this compound demonstrated superior adhesion properties and resistance to solvents compared to traditional formulations .

Mechanism of Action

The mechanism of action of trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid methyl ester involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes or receptors, inhibiting their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share the phthalimide moiety but differ in core structures, linkers, and functional groups:

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)cyclobutanecarboxylate
  • Core Structure : Cyclobutane with an ethyl linker between the phthalimide and ester group.
  • Key Differences : The ethyl spacer increases molecular flexibility and weight compared to the direct attachment in the target compound. Both cis and trans isomers are synthesized via hydrogenation of cyclobutene precursors .
  • Applications: Not explicitly stated but likely explored for similar biological targets due to structural resemblance.
2-(1,3-Dioxo-isoindol-2-yl)acetic acid methyl ester (CAS: 23244-58-8)
  • Core Structure : Acetic acid backbone with a direct phthalimide-methyl ester linkage.
  • Key Differences : Lacks the cyclobutane ring, resulting in lower molecular weight (219.19 g/mol) and reduced rigidity. Used as a chemical intermediate .
4-[4-(1,3-Dioxo-isoindol-2-yl)-butyl]-piperazine-1-carboxylic acid tert-butyl ester (CAS: 745048-06-0)
  • Core Structure : Piperazine ring with a butyl linker and tert-butyl ester.
  • Key Differences : The bulky tert-butyl ester and piperazine group enhance solubility and alter metabolic stability compared to the methyl ester in the target compound. Molecular weight is 387.48 g/mol .
Poly(thiophen-3-yl-acetic acid 1,3-dioxo-isoindol-2-yl ester) (PTAE)
  • Core Structure : Polythiophene backbone functionalized with phthalimide-carboxylic acid groups.
  • Key Differences : A polymer used in electrochemical DNA sensors due to its conductive properties. The carboxylic acid group enables covalent DNA probe attachment .

Comparative Data Table

Compound Name Core Structure Substituents/Linkers Molecular Weight Key Applications References
trans-3-(1,3-Dioxo-isoindol-2-yl)-cyclobutanecarboxylic acid methyl ester Cyclobutane Direct phthalimide, methyl ester 259.26 Cancer therapy (integrin antagonist)
Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)cyclobutanecarboxylate (cis/trans) Cyclobutane Ethyl linker, methyl ester ~287 (estimated) Undisclosed biological studies
2-(1,3-Dioxo-isoindol-2-yl)acetic acid methyl ester Acetic acid Direct phthalimide, methyl ester 219.19 Chemical intermediate
4-[4-(1,3-Dioxo-isoindol-2-yl)-butyl]-piperazine-1-carboxylic acid t-Bu ester Piperazine Butyl linker, t-Bu ester 387.48 Pharmaceutical intermediate
Poly(thiophen-3-yl-acetic acid 1,3-dioxo-isoindol-2-yl ester) (PTAE) Polythiophene Phthalimide, carboxylic acid Polymer DNA sensors

Key Research Findings

Synthetic Accessibility :

  • The target compound is synthesized via stereocontrolled hydrogenation of cyclobutene precursors, emphasizing the importance of trans configuration for biological activity .
  • In contrast, compounds like 4-[4-(1,3-Dioxo-isoindol-2-yl)-butyl]-piperazine-1-carboxylic acid tert-butyl ester require multi-step alkylation and purification via column chromatography .

PTAE’s conductive properties enable DNA detection at 1 nmol sensitivity, whereas the target compound’s applications are more therapeutic than diagnostic .

The target compound’s lower pKa (-2.32) suggests stronger electron-withdrawing effects, which may influence reactivity in drug design .

Biological Activity

The compound trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid methyl ester represents a unique structure within the class of isoindole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

\text{C}_{\text{ C}}_x\text{H}_y\text{N}_z\text{O}_w

Where x, y, z, and w represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : Isoindole derivatives have been shown to possess antioxidant properties that can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines and pathways, contributing to their anti-inflammatory potential.
  • Anticancer Properties : Some studies suggest that isoindole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Biological Activity Data Table

The following table summarizes key biological activities reported for this compound and related compounds:

Activity Mechanism Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis
AntidiabeticEnhancement of insulin sensitivity

Case Studies and Research Findings

Several studies have explored the biological activity of isoindole derivatives similar to this compound:

  • Antioxidant Studies : A study demonstrated that isoindole derivatives exhibit significant antioxidant activity by reducing oxidative stress markers in vitro. The mechanism was attributed to their ability to scavenge reactive oxygen species (ROS) effectively.
  • Anti-inflammatory Effects : Research indicated that these compounds could reduce inflammation in animal models by downregulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Anticancer Research : In vitro studies have shown that certain isoindole derivatives induce apoptosis in various cancer cell lines through activation of caspase pathways. This suggests a potential role for these compounds in cancer therapy.
  • Diabetes Management : A recent investigation highlighted the ability of similar compounds to enhance insulin sensitivity and improve glucose metabolism in diabetic mouse models, indicating their potential as therapeutic agents for diabetes management.

Q & A

Basic: What are the critical synthetic strategies for preparing trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid methyl ester?

Answer:
The synthesis typically involves three key steps:

Cyclobutane Ring Formation : Cyclization reactions, such as [2+2] photocycloaddition or strain-driven ring closure, are used to construct the cyclobutane core. For example, brominated intermediates (e.g., 2-(6-bromohexyl)-isoindoledione analogs) can undergo nucleophilic substitution to form strained rings .

Esterification : The carboxylic acid group is protected as a methyl ester via reaction with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP) .

Purification : Column chromatography or recrystallization from solvents like ethanol or toluene is employed to isolate the trans-isomer, leveraging differences in polarity or solubility .

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns protons and carbons, confirming the trans-configuration via coupling constants (e.g., J = 8–10 Hz for transannular protons in cyclobutane) and phthalimide aromatic signals (δ 7.6–7.8 ppm) .
  • LCMS (ESI) : Validates molecular weight (e.g., m/z = 302.1 [M+H]⁺) and detects impurities .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, as demonstrated in structurally related isoindole-dione derivatives .

Advanced: How is the trans stereochemistry of the cyclobutane ring confirmed experimentally?

Answer:

  • X-ray Diffraction : Single-crystal analysis provides unambiguous proof of spatial arrangement, as seen in analogous cyclobutane-phthalimide structures .
  • NOESY NMR : Correlates proximal protons across the ring; absence of NOE signals between opposing substituents supports the trans configuration .
  • Vibrational Circular Dichroism (VCD) : Detects chiral centers in enantiopure samples by analyzing Cotton effects in the IR spectrum .

Advanced: What computational approaches are used to model the compound’s conformation and stability?

Answer:

  • Density Functional Theory (DFT) : Calculates optimized geometries and energy barriers for ring puckering or isomerization .
  • Molecular Dynamics (MD) : Simulates solvation effects (e.g., in DMSO or water) to predict aggregation behavior or ligand-protein interactions .
  • Docking Studies : Screens potential binding affinities with biological targets (e.g., mGlu receptors), leveraging the phthalimide moiety’s π-stacking capability .

Advanced: How does the phthalimide moiety influence the compound’s bioactivity and structure-activity relationships (SAR)?

Answer:

  • Enzyme Inhibition : The isoindole-1,3-dione group mimics coenzyme moieties (e.g., NAD⁺ in NAMPT inhibitors), enabling competitive binding to catalytic sites .
  • SAR Insights : Modifying the cyclobutane’s substituents (e.g., adding electron-withdrawing groups) enhances metabolic stability, as shown in related aziridine-phthalimide hybrids .
  • Cellular Uptake : The ester group improves lipophilicity (logP ~2.5), facilitating membrane permeability in in vitro assays .

Advanced: How can researchers resolve contradictions in synthetic yields or spectroscopic data across studies?

Answer:

  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) and characterize intermediates rigorously .
  • Advanced NMR Techniques : Use 2D methods (HSQC, HMBC) to resolve overlapping signals in complex spectra .
  • Batch Analysis : Compare HPLC traces from multiple syntheses to identify systematic impurities (e.g., cis-isomer contamination) .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Answer:

  • Prodrug Design : Replace the methyl ester with a tert-butyl ester to reduce hydrolysis rates, as demonstrated in analogs like tert-butyl 2-(1,3-dioxoisoindolin-2-yl)acetate .
  • Lyophilization : Stabilize the compound as a lyophilized powder in buffers (pH 7.4) to prevent ester hydrolysis .
  • Co-crystallization : Formulate with cyclodextrins or polymers to enhance aqueous solubility and shelf life .

Advanced: How is the compound’s reactivity exploited in derivatization for target engagement studies?

Answer:

  • Aziridine Functionalization : React the cyclobutane’s strained ring with nitrogen nucleophiles to generate aziridine derivatives for covalent protein targeting .
  • Click Chemistry : Introduce alkyne handles via ester substitution for CuAAC-mediated bioconjugation .
  • Photoaffinity Labeling : Incorporate diazirine groups to capture transient protein interactions in live cells .

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